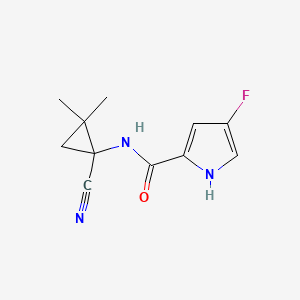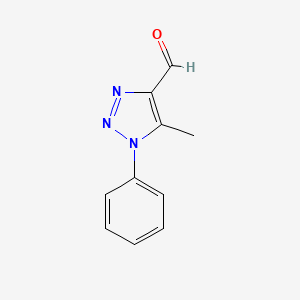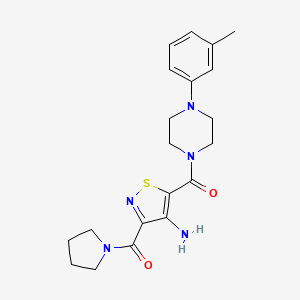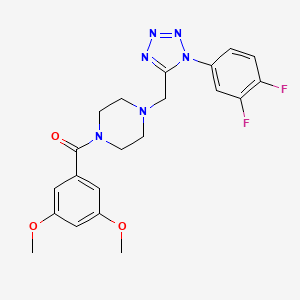
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was initially developed as a treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis. However, its potential applications have expanded to include organ transplantation, inflammatory bowel disease, and multiple sclerosis.
作用機序
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide selectively inhibits JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, this compound can block the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are involved in the activation and proliferation of T cells, B cells, and natural killer cells. By inhibiting their signaling, this compound can prevent the immune system from attacking the body's own tissues.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and prevent immune cell activation in various animal models and human clinical trials. It has also been found to improve symptoms and disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, this compound can also increase the risk of infections and may have other side effects, such as anemia and thrombocytopenia.
実験室実験の利点と制限
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell signaling and function. It can be used in vitro and in vivo to investigate the effects of JAK3 inhibition on immune cell activation, cytokine signaling, and inflammation. However, this compound may have off-target effects on other JAK family members, and its use in animal models and human clinical trials may be limited by its potential side effects and toxicity.
将来の方向性
There are several potential future directions for research on N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide. One area of interest is the development of more selective JAK3 inhibitors that can reduce the risk of side effects and toxicity. Another area of interest is the investigation of this compound in combination with other immunosuppressive drugs, such as calcineurin inhibitors and mTOR inhibitors, to improve transplant outcomes. Finally, this compound may have potential applications in the treatment of other autoimmune diseases, such as multiple sclerosis, lupus, and type 1 diabetes.
合成法
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2,2-dimethylcyclopropanecarboxylic acid, which undergoes a series of transformations to yield the final product. The key steps in the synthesis include the formation of a cyano group, the introduction of a fluorine atom, and the incorporation of a pyrrole ring.
科学的研究の応用
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide has been extensively studied for its immunosuppressive properties. It works by inhibiting a protein called Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK, this compound can reduce inflammation and prevent the activation of immune cells. This makes it a promising drug candidate for the treatment of autoimmune diseases and transplant rejection.
特性
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-10(2)5-11(10,6-13)15-9(16)8-3-7(12)4-14-8/h3-4,14H,5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMAGWNMNVSRHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2=CC(=CN2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2389025.png)
![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2389027.png)

![2-(allylamino)-3-[(E)-(allylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2389034.png)


![ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate](/img/structure/B2389039.png)


![4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2389042.png)
![ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2389044.png)